![molecular formula C22H21NO3 B2393075 (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one CAS No. 79984-74-0](/img/structure/B2393075.png)
(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one
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Overview
Description
(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one, also known as DEACM, is a fluorescent probe that is widely used in scientific research. It belongs to the class of coumarin-based fluorescent probes and has a unique structure that makes it highly suitable for a range of applications. In
Scientific Research Applications
(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one has a wide range of scientific research applications, including fluorescence microscopy, flow cytometry, and fluorescence spectroscopy. It is commonly used as a fluorescent probe to study cellular processes such as endocytosis, exocytosis, and intracellular trafficking. (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one has also been used to study protein-protein interactions and enzyme activity.
Mechanism of Action
(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one works by binding to specific molecules or structures within cells, which causes it to fluoresce. The exact mechanism of action of (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one is not fully understood, but it is believed to involve the interaction between the coumarin-based structure of the probe and the target molecule. The fluorescence emitted by (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one can be detected using a range of imaging and spectroscopic techniques.
Biochemical and Physiological Effects
(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one is a non-toxic fluorescent probe that has minimal impact on cellular processes. It has been shown to be highly specific in its binding to target molecules, which makes it an excellent tool for studying cellular processes. (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one has also been used to study the effects of drugs and other compounds on cellular processes.
Advantages and Limitations for Lab Experiments
The main advantage of (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one is its high specificity and sensitivity, which makes it a valuable tool for studying cellular processes. It is also relatively easy to synthesize and has minimal impact on cellular processes. However, (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one does have some limitations. It is not suitable for use in vivo and can only be used in vitro. Additionally, the fluorescence emitted by (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one can be affected by environmental factors such as pH and temperature.
Future Directions
There are many potential future directions for research involving (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one. One area of interest is the development of new fluorescent probes based on the structure of (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one. This could involve modifying the structure of the probe to improve its specificity or sensitivity. Another area of interest is the use of (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one in drug discovery and development. (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one could be used to screen large libraries of compounds for their effects on cellular processes, which could lead to the development of new drugs. Finally, (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one could be used in combination with other imaging and spectroscopic techniques to study complex cellular processes in more detail.
Conclusion
In conclusion, (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one is a valuable tool for studying cellular processes in vitro. Its unique structure and high specificity make it a valuable tool for a range of scientific research applications. The synthesis of (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one is relatively straightforward, and it has minimal impact on cellular processes. While (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one does have some limitations, there are many potential future directions for research involving this fluorescent probe.
Synthesis Methods
The synthesis of (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one involves a series of chemical reactions that start with the condensation of 4-diethylaminobenzaldehyde with malonic acid in the presence of a catalyst. The resulting product is then subjected to further chemical reactions to obtain the final product, (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one. The synthesis process is relatively straightforward and can be carried out in a laboratory setting with the appropriate equipment and expertise.
properties
IUPAC Name |
3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-3-23(4-2)18-12-9-16(10-13-18)11-14-20(24)19-15-17-7-5-6-8-21(17)26-22(19)25/h5-15H,3-4H2,1-2H3/b14-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBQXAOYJYWNSN-SDNWHVSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one |
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